An In-depth Technical Guide to 4-(Methylthio)butanenitrile: Structure, Synthesis, and Applications
An In-depth Technical Guide to 4-(Methylthio)butanenitrile: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-(methylthio)butanenitrile (CAS No: 59121-24-3), a sulfur-containing nitrile with significant relevance in natural products chemistry, synthetic organic chemistry, and drug discovery. The document delineates its chemical structure, physicochemical properties, and detailed spectroscopic characterization. Furthermore, it presents a validated synthetic protocol, discusses its biological activities, including antimicrobial and anticancer properties, and outlines critical safety and handling procedures. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this versatile molecule.
Introduction and Chemical Identity
4-(Methylthio)butanenitrile, also known by its IUPAC name 4-(methylsulfanyl)butanenitrile and synonyms such as 4-(methylthio)butyronitrile and 3-(methylthio)propyl cyanide, is an aliphatic nitrile featuring a thioether functional group.[1][2][3] Its fundamental chemical identity is established by the CAS Registry Number 59121-24-3.[2] The molecule is a naturally occurring compound, often found as a hydrolysis product of glucosinolates in plants of the Brassicaceae family, such as Brussels sprouts.[4] In the context of drug development and chemical synthesis, its bifunctional nature—possessing both a nucleophilic sulfur atom and a versatile nitrile group—renders it a valuable building block for more complex molecules.[5]
The chemical structure consists of a four-carbon chain, with a nitrile group (-C≡N) at one terminus and a methylthio group (-SCH₃) at the other.
Caption: 2D representation of 4-(Methylthio)butanenitrile.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's properties is foundational to its application in research and development. The key physicochemical data for 4-(methylthio)butanenitrile are summarized below.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₉NS | PubChem[1] |
| Molecular Weight | 115.20 g/mol | PubChem[1] |
| Boiling Point | 101-103 °C (at 13 Torr) | MySkinRecipes[5] |
| Density (Predicted) | 0.972 ± 0.06 g/cm³ | ChemicalBook[6] |
| Appearance | Clear colourless to pale yellow oil | ChemicalBook[6] |
| Solubility | Soluble in Chloroform, slightly soluble in Methanol | ChemicalBook[6] |
| logP (Octanol/Water) | 0.9 | PubChem[1] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis provides an empirical fingerprint of a molecule, confirming its structure and purity. The interpretation of these spectra is a critical skill for chemists.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band characteristic of the nitrile functional group.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of the molecule.[8]
-
¹H NMR: The proton NMR spectrum provides distinct signals for each unique proton environment.
-
δ ~2.10 ppm (singlet, 3H): This signal corresponds to the three protons of the methyl group directly attached to the sulfur atom (-S-CH₃ ). Its singlet nature indicates no adjacent protons for coupling.
-
δ ~2.55 ppm (triplet, 2H): These protons are on the carbon adjacent to the nitrile group (-CH₂ -CN). The signal is split into a triplet by the two neighboring protons on the adjacent CH₂ group.
-
δ ~2.60 ppm (triplet, 2H): This signal arises from the protons on the carbon adjacent to the sulfur atom (-S-CH₂ -). It appears as a triplet due to coupling with the adjacent methylene group.
-
δ ~1.95 ppm (quintet, 2H): This multiplet corresponds to the central methylene group protons (-CH₂-C H₂**-CH₂-), which are coupled to the two adjacent methylene groups.
-
-
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments.
-
δ ~119 ppm: The quaternary carbon of the nitrile group (C ≡N).
-
δ ~31 ppm: The carbon atom bonded to the sulfur (C H₂-S).
-
δ ~25 ppm: The central methylene carbon atom (-CH₂-C H₂-CH₂-).
-
δ ~17 ppm: The carbon atom adjacent to the nitrile group (C H₂-CN).
-
δ ~15 ppm: The methyl carbon attached to the sulfur (C H₃-S).
-
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.[7]
-
Molecular Ion Peak [M]⁺: The exact mass of the molecular ion is calculated as 115.0456 Da for the chemical formula C₅H₉NS, which can be precisely confirmed by HRMS.[1]
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Synthesis and Reaction Chemistry
While 4-(methylthio)butanenitrile can be isolated from natural sources, chemical synthesis provides a reliable and scalable route for obtaining the compound for research and industrial purposes.
Synthetic Strategy via Nickel-Catalyzed Cross-Coupling
A modern and efficient method for synthesizing derivatives of 4-(methylthio)butanenitrile involves a nickel-catalyzed Negishi cross-coupling reaction.[4] This approach is valued for its functional group tolerance and high efficiency.
Caption: Workflow for Ni-catalyzed synthesis of 4-(methylthio)butanenitrile derivatives.
Experimental Protocol: Nickel-Catalyzed Synthesis
This protocol is a representative procedure based on established Negishi coupling methodologies.[4]
-
Reactor Setup: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of the appropriate cyclobutanone oxime ester (1.0 eq.) in anhydrous tetrahydrofuran (THF) to a reaction vessel.
-
Catalyst Addition: Add the nickel catalyst, NiCl₂·glyme (0.05 eq.), to the solution.
-
Reagent Addition: Slowly add the arylzinc reagent containing the methylthio moiety (1.2 eq.) to the reaction mixture. The causality here is critical: the arylzinc reagent serves as the nucleophilic partner, transferring the organic group to the nickel center during the catalytic cycle.
-
Reaction Conditions: Heat the mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The elevated temperature is necessary to overcome the activation energy for the key steps of transmetalation and reductive elimination.[4]
-
Workup: Upon completion, cool the reaction to room temperature and quench by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 4-(methylthio)butanenitrile derivative.
-
Validation: Confirm the structure and purity of the final product using the spectroscopic methods outlined in Section 2.2.
Biological Activity and Applications
4-(Methylthio)butanenitrile is not merely a synthetic curiosity; it exhibits notable biological activities that are of interest to drug development professionals.
Anticancer Properties
Research has demonstrated that 4-(methylthio)butanenitrile possesses anticancer effects, particularly against breast cancer cell lines.[4] The compound has been shown to decrease the viability of cancer cells and induce cell cycle arrest in the G2/M phase.[4] This is a crucial mechanism for many chemotherapeutic agents, as it prevents cancer cells from proliferating. Furthermore, it has been observed to reduce the levels of hypoxia-inducible factor 1-alpha (HIF-1α), a key protein involved in tumor survival and angiogenesis.[4]
Caption: Proposed mechanism of anticancer activity.
Antimicrobial Activity
This compound has also been identified as having antimicrobial properties, showing activity against pathogenic microbes such as Candida albicans and Pseudomonas aeruginosa at concentrations of 10 µg/mL or higher.[4] This bioactivity is linked to its role in plant defense mechanisms, where it is produced enzymatically upon tissue damage to deter pathogens.[4]
Precursor in Chemical Synthesis
Beyond its direct biological effects, 4-(methylthio)butanenitrile is a precursor in the synthesis of other important molecules. It is structurally related to intermediates used in the industrial synthesis of methionine, an essential amino acid.[9] Specifically, the related compound 2-hydroxy-4-(methylthio)butanenitrile (HMBN) is a key intermediate in the production of methionine's hydroxy analog (HMBA), which is widely used as an animal feed supplement.[9]
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. 4-(Methylthio)butanenitrile is classified as a hazardous substance and must be handled with appropriate precautions.
-
GHS Hazard Statements: The compound is designated with several hazard codes, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Engineering Controls: All handling of this compound should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[10][11]
-
Storage: Keep the container tightly closed in a dry, well-ventilated place, away from heat and sources of ignition.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
4-(Methylthio)butanenitrile is a molecule of significant scientific interest due to its presence in nature, its utility in organic synthesis, and its promising biological activities. This guide has provided a detailed overview of its chemical structure, properties, synthesis, and applications, grounded in authoritative scientific data. For researchers in drug discovery and chemical development, a comprehensive understanding of such building blocks is essential for innovation. Continued investigation into its mechanism of action and synthetic derivatization will undoubtedly unlock new opportunities in medicine and materials science.
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The specific features of methionine biosynthesis and metabolism in plants . (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]
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4-(methyl thio) butanol, 20582-85-8 . (n.d.). The Good Scents Company. Retrieved January 30, 2026, from [Link]
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Butanenitrile, 4-methylthio- | C5H9NS | CID 100962 . (n.d.). PubChem. Retrieved January 30, 2026, from [Link]
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Chemical Properties of Butanenitrile, 4-(methylthio)- (CAS 59121-24-3) . (n.d.). Cheméo. Retrieved January 30, 2026, from [Link]
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Butanenitrile, 2-hydroxy-4-(methylthio)- - Substance Details - SRS | US EPA . (n.d.). US EPA. Retrieved January 30, 2026, from [Link]
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Butanenitrile, 4-(methylthio)- . (n.d.). NIST WebBook. Retrieved January 30, 2026, from [Link]
- Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition. (n.d.). Google Patents.
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Spectroscopy and Spectrometry in Organic Chemistry . (n.d.). Retrieved January 30, 2026, from [Link]
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Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis . (n.d.). Retrieved January 30, 2026, from [Link]
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